Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 142415-57-4
VCID: VC16841426
InChI: InChI=1S/C10H8Cl2O4/c1-2-14-9(13)6-3-4-7-8(5-6)16-10(11,12)15-7/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C10H8Cl2O4
Molecular Weight: 263.07 g/mol

Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate

CAS No.: 142415-57-4

Cat. No.: VC16841426

Molecular Formula: C10H8Cl2O4

Molecular Weight: 263.07 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate - 142415-57-4

Specification

CAS No. 142415-57-4
Molecular Formula C10H8Cl2O4
Molecular Weight 263.07 g/mol
IUPAC Name ethyl 2,2-dichloro-1,3-benzodioxole-5-carboxylate
Standard InChI InChI=1S/C10H8Cl2O4/c1-2-14-9(13)6-3-4-7-8(5-6)16-10(11,12)15-7/h3-5H,2H2,1H3
Standard InChI Key OLYCPVVGERXCJQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=C(C=C1)OC(O2)(Cl)Cl

Introduction

Ethyl 2,2-dichlorobenzo[d] dioxole-5-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a dioxole ring fused with a chlorinated benzene derivative. This compound is notable for its potential applications in medicinal chemistry and agricultural sciences due to its bioactive properties. Its chemical formula is C₁₀H₈Cl₂O₄, and it features two chlorine atoms at the 2-position of the benzene ring, contributing to its reactivity and biological activity .

Identifiers

  • CAS Number: 142415-57-4

  • PubChem CID: 52911141

  • InChI: InChI=1S/C10H8Cl2O4/c1-2-14-9(13)6-3-4-7-8(5-6)16-10(11,12)15-7/h3-5H,2H2,1H3

  • InChIKey: OLYCPVVGERXCJQ-UHFFFAOYSA-N

Synonyms

  • Ethyl 2,2-dichloro-2H-1,3-benzodioxole-5-carboxylate

  • DTXSID70680535

Synthesis and Preparation

The synthesis of Ethyl 2,2-dichlorobenzo[d] dioxole-5-carboxylate typically involves multi-step organic reactions. While specific detailed synthesis protocols for this compound are not widely documented in the available literature, similar compounds in the benzo[d] dioxole class often involve chlorination and esterification steps. For instance, the preparation of related compounds like 2,2-difluorobenzo(1,3)dioxole-carbaldehydes involves chlorination with phosphorus pentachloride followed by fluorination with hydrofluoric acid .

Applications and Biological Activity

Ethyl 2,2-dichlorobenzo[d] dioxole-5-carboxylate exhibits potential applications in medicinal chemistry and agricultural sciences due to its bioactive properties. The presence of chlorine atoms and the dioxole ring structure may enhance its biological activity compared to similar compounds without these features.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Ethyl 4-chlorobenzoateChlorine substitution at para positionLess steric hindrance compared to dichloro derivative
Methyl 2-chlorobenzoateSingle chlorine substitutionLacks dioxole functionality
Ethyl benzoateSimple ester without halogen substitutionsNo biological activity related to halogen presence
Ethyl 3,4-dichlorobenzoateDichloro substitution but different positionsDifferent reactivity due to substitution pattern

Ethyl 2,2-dichlorobenzo[d] dioxole-5-carboxylate stands out due to its specific dioxole structure combined with dichloro substitution, which may enhance its biological activity compared to similar compounds.

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